CEP-33779 - 1257704-57-6

CEP-33779

Catalog Number: EVT-288372
CAS Number: 1257704-57-6
Molecular Formula: C24H26N6O2S
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CEP-33779 is a synthetic, small molecule belonging to the 1,2,4-triazolo[1,5-a]pyridine class of compounds. [] It has been primarily investigated for its role as a selective inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase involved in intracellular signaling pathways. [, , , ] CEP-33779 exhibits high specificity for JAK2 over other JAK family members, particularly JAK3, making it a valuable tool for studying JAK2-dependent cellular processes. [, ] In scientific research, CEP-33779 serves as a potent and selective tool to investigate the role of JAK2 in various biological processes, including inflammation, immune response, cell proliferation, and differentiation.

Synthesis Analysis

The synthesis of CEP-33779 has been optimized for efficiency and scalability. [] The process utilizes a convergent approach, employing multiple palladium-catalyzed coupling reactions to assemble the target molecule. Key steps include:

  • Buchwald-Hartwig Coupling: This reaction forms the C-N bond between the triazolopyridine core and the aniline moiety. Optimization of this step focused on improving yield and minimizing homocoupled impurities. []
  • Suzuki Coupling: This reaction introduces the methylsulfonylphenyl substituent onto the triazolopyridine core. Optimization efforts focused on improving reaction efficiency and palladium removal. []
Molecular Structure Analysis

While specific molecular structure analysis data isn't provided in the provided abstracts, the synthesis process points to a defined structure. [] Researchers could use techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to fully elucidate its structure and analyze its structural features, such as bond lengths, bond angles, and spatial arrangement of atoms. This information is crucial for understanding the compound's interactions with its biological targets.

Chemical Reactions Analysis

The primary chemical reaction analyzed in the context of CEP-33779 is its binding to the JAK2 kinase domain. [] This interaction likely involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Further research using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide insights into the binding kinetics and thermodynamics of CEP-33779 with JAK2.

Mechanism of Action

CEP-33779 functions by selectively inhibiting the enzymatic activity of JAK2. [, , , ] It binds to the ATP-binding site of JAK2, preventing the phosphorylation of downstream signaling molecules involved in JAK/STAT (signal transducer and activator of transcription) pathway. [, ] This inhibition disrupts the signal transduction cascade initiated by cytokines, growth factors, and other signaling molecules that rely on the JAK/STAT pathway. By blocking JAK2, CEP-33779 modulates the expression of genes involved in cell proliferation, differentiation, apoptosis, and immune responses.

Applications
  • Immunology and Inflammation: Researchers have used CEP-33779 to study the role of JAK2 in autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). [, , , ] In mouse models, CEP-33779 demonstrated therapeutic potential by reducing disease severity, decreasing autoantibody production, and improving kidney function. [, ] It also showed promise in mitigating colitis-induced colorectal cancer in mice, highlighting its potential in inflammation-driven cancers. []
  • Oncology: Given JAK2's role in tumorigenesis, CEP-33779 has been explored as a potential anti-cancer agent. [, , , , , ] Studies demonstrated its ability to inhibit tumor growth, reduce angiogenesis, and induce apoptosis in colorectal cancer models. [] Furthermore, CEP-33779 showed potential in overcoming multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a transporter protein responsible for drug efflux. [, , , ]
  • Cell Biology: CEP-33779 is a valuable tool for investigating JAK2-mediated signaling pathways in various cell types. [, ] For example, researchers demonstrated its ability to prevent mouse oocyte maturation by disrupting the formation of the actin cap, suggesting a role for JAK2 in oocyte development. []

Tofacitinib

  • Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, with selectivity for JAK3 over JAK1 and JAK2. It is used to treat rheumatoid arthritis and other inflammatory diseases. [, ]

Ruxolitinib

  • Compound Description: Ruxolitinib is a JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera. []

Baricitinib

  • Compound Description: Baricitinib is a JAK1 and JAK2 inhibitor, primarily used for treating rheumatoid arthritis. []
  • Relevance: Similar to Ruxolitinib, Baricitinib inhibits both JAK1 and JAK2, making it less selective than CEP-33779, which primarily targets JAK2. [, ]

XL019

  • Compound Description: XL019 is a JAK2 inhibitor. [, ]
  • Relevance: Both XL019 and CEP-33779 are JAK2 inhibitors. Studies suggest that, similar to CEP-33779, XL019 also exhibits P-gp inhibitory activity and can sensitize drug-resistant cancer cells to vincristine. [, , ]

NVP-BSK805

  • Compound Description: NVP-BSK805 is a JAK2 inhibitor. [, ]
  • Relevance: Similar to CEP-33779, NVP-BSK805 targets JAK2 and shows the ability to enhance the sensitivity of P-gp-overexpressing drug-resistant cancer cells to vincristine. [, ]

Fedratinib

  • Compound Description: Fedratinib is an orally bioavailable JAK2 inhibitor. [, ]
  • Relevance: Fedratinib shares its JAK2 inhibitory activity with CEP-33779. Studies have shown that Fedratinib can also inhibit P-gp activity and induce cytotoxicity in antimitotic drug-treated resistant cancer cells. [, ]

Pacritinib

  • Compound Description: Pacritinib is a JAK2 inhibitor currently undergoing phase III clinical trials. []
  • Relevance: Similar to CEP-33779, Pacritinib is a JAK2 inhibitor. It demonstrates a comparable ability to increase the apoptosis of P-gp overexpressing cancer cells when co-administered with vincristine. [, ]

Bayer-18

  • Compound Description: Bayer-18 is a TYK2 (Tyrosine kinase 2) inhibitor. []
  • Relevance: While CEP-33779 is a selective JAK2 inhibitor, Bayer-18 targets TYK2, another member of the JAK family of kinases. [, ] This distinction highlights the focus on different kinases within the same family for potential therapeutic benefit in inflammatory diseases.

Allopurinol

  • Compound Description: Allopurinol is a medication primarily used to treat gout and kidney stones by reducing uric acid levels. It works by inhibiting xanthine oxidase, an enzyme involved in uric acid production. [, ]
  • Relevance: Although structurally unrelated to CEP-33779, allopurinol is investigated in combination with CEP-33779 for potential synergistic effects in treating lung cancer. Research suggests that allopurinol might sensitize cancer cells to the effects of JAK2 inhibition by CEP-33779. [, ]

Properties

CAS Number

1257704-57-6

Product Name

CEP-33779

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Molecular Formula

C24H26N6O2S

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27)

InChI Key

RFZKSQIFOZZIAQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

CEP33779; CEP-33779; CEP 33779.

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.